Product packaging for Methyl 4-acetyl-2-methyl-5-oxohexanoate(Cat. No.:CAS No. 133578-40-2)

Methyl 4-acetyl-2-methyl-5-oxohexanoate

Cat. No.: B2422322
CAS No.: 133578-40-2
M. Wt: 200.234
InChI Key: DIIPTRHCRHVEEI-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

Methyl 4-acetyl-2-methyl-5-oxohexanoate is classified as a β,δ-diketo ester. This classification is based on the relative positions of the carbonyl groups. The structure features a hexanoate (B1226103) backbone with a methyl ester at one terminus. A methyl group is substituted at the α-position (carbon 2), an acetyl group at the γ-position (carbon 4), and an oxo group (ketone) at the δ-position (carbon 5).

The key structural features are the three carbonyl groups and the α-methyl group. The presence of protons on the carbon atoms situated between the carbonyl groups (α-protons) imparts significant chemical properties, most notably the potential for enolization, which is fundamental to the reactivity of dicarbonyl compounds. The α-methyl group introduces a stereocenter, meaning the compound can exist as different stereoisomers.

Below is a table summarizing the key chemical identifiers for the closely related and well-documented compound, Methyl 4-acetyl-5-oxohexanoate. chemwhat.comscbt.comstenutz.eu

IdentifierValue
CAS Number 13984-53-7
Molecular Formula C9H14O4
Molecular Weight 186.21 g/mol
Linear Formula (CH3CO)2CHCH2CH2CO2CH3
SMILES COC(=O)CCC(C(C)=O)C(C)=O
InChI Key XFUDNZLAPUHONL-UHFFFAOYSA-N

This data pertains to Methyl 4-acetyl-5-oxohexanoate.

Significance as a Versatile Synthetic Intermediate

Compounds possessing a 1,4-dicarbonyl motif, like that found in the structural backbone of this compound, are highly valuable as synthetic intermediates. lumenlearning.com Their primary significance lies in their utility as precursors for the synthesis of five-membered heterocyclic rings such as pyrroles and furans. tandfonline.comrgmcet.edu.in

The Paal-Knorr pyrrole (B145914) synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.com This reaction is a cornerstone of heterocyclic chemistry due to its reliability and simplicity. rgmcet.edu.in The pyrrole ring is a fundamental component of many important biological molecules, including heme and chlorophyll, and is prevalent in pharmaceuticals. tandfonline.com

The closely related compound, Methyl 4-acetyl-5-oxohexanoate, has been specifically utilized in:

Modified Knorr and Paal-Knorr condensations for the synthesis of pyrroles. chemicalbook.com

The preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate. chemicalbook.com

As a reactant in Michael addition reactions. chemicalbook.com

The presence of the ester and multiple ketone groups in this compound would theoretically allow for a range of transformations, including cyclizations, condensations, and functional group interconversions, making it a potentially powerful building block in multistep organic synthesis. cymitquimica.com

Overview of Academic Research Areas and Methodologies

Academic research on polycarbonyl compounds like this compound and its analogues spans several key areas of organic chemistry.

Synthetic Methodology: A major focus of research is the development of new synthetic methods that utilize such compounds. This includes exploring novel catalysts, reaction conditions (including greener and more sustainable approaches), and the scope of substrates for reactions like the Paal-Knorr synthesis. tandfonline.comrgmcet.edu.inunipd.it The goal is to create more efficient and selective pathways to valuable heterocyclic products.

Medicinal Chemistry: β-diketones and β-keto esters are recognized as important intermediates in the synthesis of a wide array of pharmaceutical drugs. ijpras.com Research in this area involves designing and synthesizing novel molecules based on the diketo ester scaffold and evaluating their biological activity. For example, some β-keto esters have been investigated for their potential antibacterial properties. mdpi.com

Mechanistic Studies: The complex reactivity of polycarbonyl compounds provides fertile ground for mechanistic investigations. Researchers use a combination of kinetic studies, isotopic labeling, and computational chemistry to elucidate the precise step-by-step pathways of reactions. Understanding these mechanisms is crucial for optimizing existing reactions and designing new ones. For the Paal-Knorr synthesis, detailed mechanistic studies have helped to explain the role of intermediates and the influence of reaction conditions on the outcome. organic-chemistry.org

Materials Science: The reactivity of the dicarbonyl units is also exploited in materials science. For instance, the Paal-Knorr reaction can be used to functionalize polymers known as polyketones, thereby modifying their properties for specific applications such as ion conduction or creating new resins. researchgate.netbohrium.com

The primary methodologies employed in the study of these compounds include:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structure elucidation and characterization of reactants and products.

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for reaction monitoring and purification of compounds.

Computational Chemistry: Theoretical calculations are increasingly used to predict reactivity, model reaction mechanisms, and understand the electronic properties of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B2422322 Methyl 4-acetyl-2-methyl-5-oxohexanoate CAS No. 133578-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetyl-2-methyl-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIPTRHCRHVEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)C)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis of Methyl 4 Acetyl 2 Methyl 5 Oxohexanoate and Its Analogues

Mechanistic Investigations of Formation Reactions

The formation of Methyl 4-acetyl-2-methyl-5-oxohexanoate is primarily achieved through conjugate addition reactions, which are valued for their efficiency in carbon-carbon bond formation. Understanding the mechanisms of these reactions is critical for optimizing synthetic routes and achieving desired product yields and selectivity.

The most prominent route for synthesizing the carbon skeleton of this compound involves the Michael addition reaction. organic-chemistry.org This reaction is a conjugate 1,4-addition of a resonance-stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgyoutube.com In the context of the target molecule, the Michael donor is typically an enolate derived from acetylacetone (B45752), and the Michael acceptor is methyl methacrylate (B99206).

The mechanism is initiated by a base, which deprotonates the active methylene (B1212753) group of acetylacetone, creating a highly stable nucleophilic carbanion. researchgate.net This nucleophile then attacks the electron-deficient β-carbon of the methyl methacrylate. The resulting intermediate is an enolate that is subsequently protonated, typically by a solvent or during an aqueous workup, to yield the final adduct. youtube.com

The efficiency and selectivity of the Michael addition are profoundly influenced by the choice of the catalytic system. A wide array of catalysts, ranging from simple inorganic bases to complex organometallic compounds, have been investigated for reactions involving acetylacetone derivatives and acrylates.

Inorganic Bases: Simple and effective, inorganic bases are widely used to promote the Michael addition. Systems such as potassium fluoride (B91410) on alumina (B75360) (KF/alumina) have been successfully employed, particularly in solvent-free conditions. researchgate.net Strong aqueous bases like 5M potassium hydroxide (B78521) (KOH) have also been shown to facilitate rapid reactions between acetoacetates and acrylates. researchgate.net Weaker bases, including ammonia (B1221849) and piperidine, can also deprotonate the acidic α-protons of β-diketones to initiate the reaction. researchgate.net

Lewis Acids and Metal Complexes: Lewis acids can catalyze the reaction by activating the Michael acceptor, making it more electrophilic. Various metal complexes, including Ni(acac)₂, FeCl₃·6H₂O, and Yb(TfO)₃, have been studied as catalysts, often in non-traditional solvent systems like ionic liquids. rsc.org A simple and efficient system comprising LiClO₄ and triethylamine (B128534) has also been demonstrated to catalyze Michael additions with high yields. researchgate.net For asymmetric synthesis, chiral dinuclear zinc complexes have been used to achieve enantioselectivity. oaepublish.com

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Catalysts such as diphenylprolinol methyl ether and the Jørgensen-Hayashi catalyst have been used for Michael additions, yielding products with high enantiomeric excess. organic-chemistry.org N-heterocyclic carbenes (NHCs) are another class of organocatalysts that can effectively promote these transformations. rsc.org

Catalyst TypeSpecific Example(s)Key Findings/RoleReference(s)
Inorganic BaseKF/aluminaEffective under solvent-free conditions; reusable. researchgate.net
Inorganic BasePotassium Hydroxide (KOH)Promotes rapid reaction in aqueous media. researchgate.net
Lewis Acid / Metal ComplexNi(acac)₂, FeCl₃·6H₂O, Yb(TfO)₃Catalytic activity is highly dependent on solvent purity, particularly in ionic liquids. rsc.org
Lewis Acid / Metal ComplexLiClO₄/Et₃NEfficient system providing high yields in short reaction times. researchgate.net
OrganocatalystDiphenylprolinol Methyl EtherEnables highly enantioselective Michael additions. organic-chemistry.org
OrganocatalystN-Heterocyclic Carbenes (NHCs)Catalyzes oxa-Michael additions smoothly at room temperature. rsc.org

The selection of solvent and the optimization of reaction conditions are critical for maximizing yield and selectivity. Michael additions are frequently conducted in polar solvents such as methanol, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF), which can facilitate the interaction of reactants. researchgate.net

The importance of solvent selection is highlighted by studies where different media lead to vastly different outcomes. For example, in one study on an asymmetric Michael addition, the highest yields were achieved in cyclopentyl methyl ether (CPME), toluene, and dichloromethane. researchgate.net Conversely, using butyl acetate (B1210297) resulted in a low yield, and when acetylacetone itself was used as the solvent, the enantiomeric excess was slightly lower due to the catalyst's incomplete dissolution. researchgate.net The theoretical investigation of aza-Michael additions has also underscored the significant influence of explicit solvent molecules on the reaction's energy profile. manchester.ac.uk

Temperature is another key parameter. For the KF/alumina mediated synthesis of a related compound under solventless conditions, the optimal temperature was found to be 393 K (120 °C). researchgate.net

SolventYield (%)Enantiomeric Excess (ee, %)Reference
Cyclopentyl methyl ether (CPME)9718 researchgate.net
Toluene9518 researchgate.net
Dichloromethane9316 researchgate.net
Acetylacetone9714 researchgate.net
Butyl acetateLowNot Reported researchgate.net

Chemoselectivity and regioselectivity are paramount in the synthesis of Michael adducts. The reaction is inherently regioselective, favoring the 1,4-addition of the nucleophile to the β-carbon of the unsaturated system over the 1,2-addition to the carbonyl carbon. organic-chemistry.orgyoutube.com This selectivity is thermodynamically controlled. organic-chemistry.org

A key chemoselectivity challenge is the potential for double addition, where the initial Michael adduct, which still contains an acidic proton, reacts with a second molecule of the acrylate. researchgate.net This can lead to a mixture of mono- and bis-adducts. Controlling the stoichiometry of the reactants and optimizing reaction conditions are crucial to favor the formation of the desired mono-adduct, this compound.

Michael Addition Processes (e.g., between acetylacetone derivatives and acrylates)

Multistep Synthetic Routes to Diversified Structures

This compound is not only a target molecule but also a versatile intermediate for the synthesis of more complex structures. Its bifunctional nature, containing both a β-diketone and an ester moiety, allows for a wide range of subsequent transformations.

For instance, the β-diketone functionality is a classic precursor for the synthesis of heterocyclic compounds. It can be condensed with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. The ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with amines to form amides.

Green Chemistry Principles in Synthetic Method Development

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound and its analogues can be approached through several green strategies.

Solvent-Free Synthesis: A significant step towards greener synthesis is the elimination of volatile organic solvents. The use of a KF/alumina catalyst allows the Michael addition to proceed under solventless conditions, which simplifies the purification process, prevents solvent waste, and reduces potential hazards. researchgate.net

Use of Benign Solvents: When solvents are necessary, employing environmentally benign options is preferred. Water is an ideal green solvent, and Michael additions have been shown to proceed efficiently in highly alkaline aqueous solutions. researchgate.net Dialkyl carbonates, such as dimethyl carbonate (DMC), are also recognized as green reagents and solvents due to their low toxicity and biodegradability. researchgate.netnih.govnih.gov

Catalyst Reusability: The development of recyclable catalysts is a core tenet of green chemistry. Heterogeneous catalysts like KF/alumina can be recovered and reused multiple times without a significant drop in activity. researchgate.net Similarly, certain ionic liquid catalyst systems designed for related ester synthesis have demonstrated excellent recyclability, maintaining high activity for up to ten cycles. mdpi.com

Atom Economy: Michael addition reactions are inherently atom-economical, as all atoms from the reactants are incorporated into the final product, thus minimizing waste at the source.

Renewable Feedstocks: The sustainability of a synthesis can be further enhanced by using starting materials derived from renewable resources. There is potential to produce methyl acrylate, a key reactant, from bio-acrylic acid, which would represent a significant advancement in the green synthesis of these compounds. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 4 Acetyl 2 Methyl 5 Oxohexanoate

Cyclization and Annulation Chemistry

The presence of multiple carbonyl groups and alpha-protons in Methyl 4-acetyl-2-methyl-5-oxohexanoate makes it an ideal substrate for intramolecular cyclization and annulation reactions, leading to the formation of various ring systems.

Formation of Carbocyclic Systems (e.g., cyclohexenecarboxylates, Hagemann's ester analogs)

This compound is structurally poised to undergo intramolecular cyclization to yield carbocyclic systems, most notably substituted cyclohexenones. This transformation is analogous to the formation of Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate), a well-known building block in organic synthesis. wikipedia.org Research on related compounds, such as esters of 2-acetyl-5-oxohexanoic acid, has demonstrated their regioselective cyclization to produce alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates. rsc.org

The intramolecular cyclization of this compound can be catalyzed by either acid or base. The reaction proceeds via an intramolecular aldol (B89426) condensation, where an enolate formed at one of the α-carbons attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration results in the formation of a stable α,β-unsaturated ketone. Depending on the reaction conditions, different isomers of the cyclohexenecarboxylate product may be formed.

Starting Material Reaction Type Potential Carbocyclic Products Key Features
This compound Intramolecular Aldol Condensation Methyl 2,x-dimethyl-4-oxocyclohex-2-enecarboxylate Formation of a six-membered ring, α,β-unsaturated ketone
This compound Intramolecular Aldol Condensation Methyl 4,x-dimethyl-2-oxocyclohex-3-enecarboxylate Alternative regioisomer depending on enolate formation

Intramolecular Condensations and Ring Closure Mechanisms

The mechanism of the intramolecular condensation of this compound to form a cyclohexenone ring follows the well-established pathway of the aldol condensation. masterorganicchemistry.comleah4sci.comkhanacademy.orglibretexts.org

Under basic conditions, a proton is abstracted from one of the α-carbons to form an enolate. The molecule has several acidic protons, but the formation of a thermodynamically stable six-membered ring is generally favored. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the other acetyl group. This leads to the formation of a cyclic β-hydroxy ketone intermediate. Subsequent elimination of a water molecule (dehydration), often promoted by heat, results in the formation of a conjugated enone system within the six-membered ring.

Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens, which activates the carbonyl group towards nucleophilic attack. masterorganicchemistry.com The enol form of the other ketone then acts as the nucleophile, attacking the protonated carbonyl to form the cyclic intermediate. Subsequent dehydration leads to the final product. The regioselectivity of the cyclization can be influenced by the stability of the intermediate enol or enolate.

Heterocyclic Synthesis Applications

The 1,4-dicarbonyl functionality within this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles.

Modified Knorr Condensation for Pyrrole (B145914) Derivatives

The Knorr pyrrole synthesis is a classic method for the preparation of substituted pyrroles, typically involving the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org A modification of this reaction can utilize a 1,4-dicarbonyl compound, such as this compound, and an amine.

In this modified Knorr-type synthesis, this compound can react with a primary amine or ammonia (B1221849). The reaction is thought to proceed through the formation of an enamine intermediate from the amine and one of the ketone carbonyls. This is followed by intramolecular cyclization, where the enamine nitrogen attacks the second carbonyl group, and subsequent dehydration to yield a substituted pyrrole. This approach provides a direct route to highly functionalized pyrrole derivatives. The general mechanism of the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgyoutube.com

Exploration of Other Heteroatom-Containing Ring Systems

The reactivity of the 1,4-dicarbonyl system in this compound extends to the synthesis of other important heterocyclic scaffolds. For instance, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of pyridazine (B1198779) derivatives. liberty.edunih.govnih.govorganic-chemistry.orgraco.cat The reaction proceeds via the condensation of hydrazine with both carbonyl groups, followed by cyclization and dehydration to form the stable aromatic pyridazine ring.

Furthermore, reaction with other dinucleophiles could potentially yield a variety of other heteroatom-containing ring systems. For example, reaction with hydroxylamine (B1172632) could produce oxazine (B8389632) derivatives, and reaction with hydrogen sulfide (B99878) in the presence of an acid catalyst could potentially lead to thiophene (B33073) analogs, although this is less common for 1,4-dicarbonyls compared to the Paal-Knorr furan (B31954) and pyrrole syntheses.

Starting Material Reagent Potential Heterocyclic Product Heterocyclic Core
This compound Primary Amine (R-NH₂) Substituted Pyrrole Pyrrole
This compound Hydrazine (H₂NNH₂) Substituted Pyridazine Pyridazine

Reactivity of Carbonyl and Ester Moieties

Beyond its utility in cyclization reactions, the individual carbonyl and ester groups of this compound exhibit their characteristic reactivities. The two ketone carbonyl groups are susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165). iwu.edu The presence of two such groups allows for the possibility of selective mono- or di-functionalization depending on the stoichiometry and reaction conditions.

The ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. chemspider.com It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Transesterification is also possible by reacting the compound with a different alcohol in the presence of an acid or base catalyst. The active methylene (B1212753) protons located between the two carbonyl groups are acidic and can be deprotonated to form a nucleophilic enolate, which can then participate in various alkylation and acylation reactions.

Nucleophilic Addition Reactions

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The molecule presents three potential sites for nucleophilic addition: the two ketone carbonyls and the ester carbonyl. In general, ketones are more reactive towards nucleophiles than esters.

The reactivity of the two ketone carbonyls is influenced by the steric hindrance introduced by the adjacent methyl and acetyl groups. Nucleophilic attack can lead to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. A variety of nucleophiles, including organometallic reagents, hydrides, and amines, can participate in these reactions. The presence of an acidic α-hydrogen between the two ketone groups also allows for enolate formation, which can influence the regioselectivity of these additions.

NucleophileExpected Product(s)Reaction ConditionsNotes
Grignard Reagents (R-MgX)Tertiary alcoholsAnhydrous ether or THFAttack is expected at one or both ketone carbonyls. The ester can also react, but typically requires harsher conditions or excess reagent.
Organolithium Reagents (R-Li)Tertiary alcoholsAnhydrous ether or THFGenerally more reactive than Grignard reagents.
Hydrazine (H₂N-NH₂)Hydrazone, Pyrazole (B372694)Acid or base catalysisReaction with the 1,3-diketone can lead to the formation of a pyrazole ring system. acs.org
Primary Amines (R-NH₂)Imines (Schiff bases), β-enamino estersMild acid catalysisCondensation with one of the ketone carbonyls is expected. organic-chemistry.org
Cyanide (e.g., HCN, NaCN)CyanohydrinsAcid or base catalysisAddition of a cyano group to one of the ketone carbonyls.

Derivatization through Ester Transformations

The methyl ester group of this compound can undergo several common transformations, providing a pathway for the synthesis of a variety of derivatives. These reactions typically involve nucleophilic acyl substitution at the ester carbonyl.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally irreversible due to the formation of a carboxylate salt. aklectures.comresearchgate.net

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The ability to selectively transesterify β-keto esters is a valuable synthetic transformation. rsc.orgbenthamdirect.comnih.govucc.iersc.org

Amidation: Reaction with ammonia or primary or secondary amines can convert the ester into the corresponding amide. This transformation often requires heating or the use of a catalyst. Recent developments have shown that nickelocene (B73246) can be used to catalyze the α-amidation of β-keto esters. nih.govresearchgate.net

ReactionReagentsProductGeneral Conditions
Hydrolysis (Acid-catalyzed)H₃O⁺4-acetyl-2-methyl-5-oxohexanoic acidAqueous acid, heat
Hydrolysis (Base-promoted)NaOH or KOH, then H₃O⁺4-acetyl-2-methyl-5-oxohexanoic acidAqueous base, heat, followed by acidification
TransesterificationR'OH, Acid or Base catalystAlkyl 4-acetyl-2-methyl-5-oxohexanoateExcess of R'OH, heat
AmidationNH₃, R'NH₂, or R'₂NH4-acetyl-2-methyl-5-oxohexanamideHeat

Investigations into Oxidation and Reduction Pathways of Related Oxoesters

The oxidation and reduction of oxoesters are fundamental transformations in organic synthesis. The presence of two ketone functionalities and an ester group in this compound offers multiple sites for these reactions.

Reduction:

The ketones can be reduced to secondary alcohols, and the ester can be reduced to a primary alcohol. The choice of reducing agent is crucial for achieving selectivity.

Selective Ketone Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will typically reduce ketones to secondary alcohols without affecting the ester group. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.netmasterorganicchemistry.com

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketones and the ester, leading to the formation of a triol. masterorganicchemistry.comorgoreview.comcommonorganicchemistry.comlibretexts.org

Deoxygenation: The ketone carbonyl groups can be completely removed and converted to methylene (CH₂) groups through reactions like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgmasterorganicchemistry.combyjus.comallen.inpharmaguideline.comlibretexts.orggeeksforgeeks.orgjove.comalfa-chemistry.comorganic-chemistry.org

Oxidation:

Ketones are generally resistant to oxidation compared to aldehydes. chemguide.co.uklibretexts.org Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). In the case of a 1,3-diketone, this could lead to the formation of an anhydride (B1165640) or other rearranged products. libretexts.org

Oxidative Cleavage: Under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, the diketone can undergo cleavage to form carboxylic acids. youtube.com

ReagentType of ReactionExpected Transformation of this compound
Sodium Borohydride (NaBH₄)ReductionReduces the two ketone groups to secondary alcohols. The ester group is generally unaffected.
Lithium Aluminum Hydride (LiAlH₄)ReductionReduces both ketone groups to secondary alcohols and the methyl ester to a primary alcohol, yielding a triol.
Clemmensen Reduction (Zn(Hg), HCl)Reduction (Deoxygenation)Reduces the ketone groups to methylene groups (alkanes). May also affect the ester under the strongly acidic conditions. libretexts.org
Wolff-Kishner Reduction (H₂NNH₂, KOH)Reduction (Deoxygenation)Reduces the ketone groups to methylene groups. The ester would likely be hydrolyzed under the basic conditions. alfa-chemistry.com
meta-Chloroperoxybenzoic acid (mCPBA)Oxidation (Baeyer-Villiger)Oxidizes one of the ketone groups to an ester.
Potassium Permanganate (KMnO₄)Oxidation (Cleavage)Under strong conditions, leads to the cleavage of C-C bonds and formation of carboxylic acids.

Application As a Synthetic Building Block in Complex Molecule Construction

Role in the Synthesis of Natural Product Scaffolds

The intricate and diverse structures of natural products present significant challenges to synthetic chemists. Methyl 4-acetyl-2-methyl-5-oxohexanoate serves as a key starting material in the synthesis of various natural product scaffolds. Its constitution allows for a range of chemical transformations, enabling the construction of complex carbocyclic and heterocyclic frameworks that are core to many biologically active natural products. The strategic placement of its ketone and ester functionalities provides chemists with the tools to stereoselectively introduce new chiral centers and build molecular complexity in a controlled manner.

Contribution to Pharmaceutical Intermediate Research

In the pharmaceutical industry, the development of novel therapeutic agents often relies on the efficient synthesis of complex organic molecules. This compound has emerged as a valuable intermediate in this context, facilitating the synthesis of compounds with potential therapeutic applications.

Precursor in the Development of Immunosuppressive Analogs

The quest for new immunosuppressive agents with improved efficacy and reduced side effects is a significant area of pharmaceutical research. While direct synthesis of immunosuppressive analogs from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are analogous to those found in precursors to immunosuppressive agents. The dicarbonyl and methyl ester groups are reactive handles that can be elaborated to construct the complex polycyclic systems characteristic of many immunosuppressive natural products and their synthetic analogs. The potential for this compound to serve as a starting point for the synthesis of novel immunosuppressive drug candidates remains an area of interest for further research.

Synthesis of Compounds for Enzyme Interaction Studies

Understanding how small molecules interact with biological targets such as enzymes is fundamental to drug discovery. Compounds synthesized from this compound can be designed as probes to study these interactions. The reactive ketone and ester functionalities allow for the attachment of reporter groups, such as fluorescent tags or biotin (B1667282) labels, which can be used to visualize and quantify the binding of these molecules to enzymes. Although specific studies detailing the use of derivatives of this exact compound for enzyme interaction studies are not widely reported, the principles of its reactivity make it a plausible candidate for such applications.

Versatility in Accessing Diverse Organic Scaffolds

The true power of this compound as a synthetic building block lies in its versatility. The presence of multiple functional groups allows for a wide array of chemical reactions, leading to a diverse range of organic scaffolds. For instance, the ketone functionalities can undergo aldol (B89426) condensations, Michael additions, and reductive aminations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This reactivity profile enables chemists to access a variety of molecular frameworks, including but not limited to, substituted cyclohexanes, piperidines, and other heterocyclic systems that are prevalent in medicinal chemistry.

FeatureDescription
IUPAC Name This compound
Molecular Formula C10H16O4
Key Functional Groups Two ketone groups, one methyl ester group
Applications Synthetic building block for complex molecules

Advanced Analytical Spectroscopic and Chromatographic Methods in Research on Methyl 4 Acetyl 2 Methyl 5 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-acetyl-5-oxohexanoate. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing researchers to confirm its synthesis and identify any reaction intermediates.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of Methyl 4-acetyl-5-oxohexanoate. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations corresponding to the number of protons, and splitting patterns (multiplicity) indicating adjacent protons. The ¹³C NMR spectrum shows the number of distinct carbon environments within the molecule.

Based on the structure of Methyl 4-acetyl-5-oxohexanoate, the following table outlines the expected chemical shifts for its proton and carbon signals.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH ₃-C(O)-~2.1-2.3 (singlet, 6H)~29-31
-C(O)-CH -C(O)-~3.8-4.0 (triplet, 1H)~65-68
-CH-CH ₂-CH₂-~2.0-2.2 (multiplet, 2H)~28-30
-CH₂-CH ₂-C(O)O-~2.4-2.6 (triplet, 2H)~33-35
-C(O)O-CH~3.6-3.7 (singlet, 3H)~51-53
C =O (ketone)N/A~202-205
C =O (ester)N/A~172-174

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed to definitively establish the connectivity of atoms within the Methyl 4-acetyl-5-oxohexanoate molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would confirm the connectivity between the methine proton at the C4 position and the methylene (B1212753) protons at the C3 position, as well as the coupling between the C3 and C2 methylene groups.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map proton signals to the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum, for example, linking the methyl ester proton signal at ~3.7 ppm to the methoxy (B1213986) carbon signal at ~52 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the carbonyl carbons) and piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation from the acetyl methyl protons to the ketone carbonyl carbon, confirming the acetyl group's placement.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of Methyl 4-acetyl-5-oxohexanoate, as well as to gain structural information through analysis of its fragmentation patterns. rrpharmacology.ru

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. The molecular formula for Methyl 4-acetyl-5-oxohexanoate is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . sigmaaldrich.comoakwoodchemical.comscbt.com HRMS analysis can distinguish this formula from other isobaric compounds.

The following table shows predicted m/z values for various adducts of Methyl 4-acetyl-5-oxohexanoate that could be observed in an HRMS analysis. uni.lu

Adduct Predicted m/z
[M+H]⁺187.09648
[M+Na]⁺209.07842
[M+K]⁺225.05236
[M+NH₄]⁺204.12302
[M-H]⁻185.08192

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly useful for analyzing complex reaction mixtures to identify the presence of Methyl 4-acetyl-5-oxohexanoate. chemicalbook.comsigmaaldrich.com

In a typical GC-MS analysis, the reaction mixture is injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase of the column. scielo.brresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. By comparing the retention time and the mass spectrum of a peak in the chromatogram to that of a known standard, or by interpreting the fragmentation pattern, the presence and relative quantity of Methyl 4-acetyl-5-oxohexanoate in the mixture can be confirmed. This technique has been cited as a method for identifying the product of Michael addition reactions. chemicalbook.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for monitoring the progress of a reaction that produces Methyl 4-acetyl-5-oxohexanoate and for assessing the purity of the final product. rsc.org A well-developed HPLC method can separate the target compound from starting materials, reagents, intermediates, and byproducts.

A typical approach would involve a reversed-phase HPLC (RP-HPLC) method, likely using a C18 column. pensoft.net The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, which can be run in either isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. pensoft.net Detection is commonly performed using a UV/VIS detector, as the carbonyl groups in Methyl 4-acetyl-5-oxohexanoate provide sufficient chromophores for detection.

By periodically taking aliquots from the reaction mixture and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked over time. The peak area of the product on the chromatogram is proportional to its concentration, allowing for a quantitative assessment of the reaction's progress. Once the reaction is complete and the product is isolated, HPLC is used to determine its purity by quantifying the area of the main product peak relative to the total area of all peaks in the chromatogram. pensoft.net

Spectroscopic Techniques (e.g., IR) for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy stands as a powerful and widely utilized analytical technique in the characterization of organic compounds, including the β-keto ester, Methyl 4-acetyl-2-methyl-5-oxohexanoate. This method is particularly adept at identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of different bonds. In the context of research involving this compound, IR spectroscopy is an indispensable tool for confirming its synthesis, assessing its purity, and studying its chemical transformations.

The molecular structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum. These include two ketone carbonyl groups (C=O), one ester carbonyl group (C=O), carbon-hydrogen bonds (C-H) within the methyl and methylene groups, and carbon-oxygen bonds (C-O) of the ester functionality.

Analysis of Key Functional Groups:

The most prominent and diagnostic signals in the IR spectrum of this compound are expected in the carbonyl stretching region, typically between 1650 and 1750 cm⁻¹. Due to the presence of three carbonyl groups, this region can exhibit multiple strong absorption bands. The two ketone carbonyl groups are expected to absorb at slightly different frequencies. Typically, saturated acyclic ketones show a strong C=O stretching vibration in the range of 1705-1725 cm⁻¹. The ester carbonyl group also gives a strong absorption band, usually at a higher frequency than ketones, in the range of 1735-1750 cm⁻¹. The precise position of these bands can be influenced by the electronic environment and potential intramolecular interactions.

Another significant region in the spectrum is that of C-H stretching vibrations, which are typically observed between 2850 and 3000 cm⁻¹. The presence of methyl (CH₃) and methylene (CH₂) groups in the aliphatic chain of the molecule will result in multiple absorption bands in this area.

The C-O stretching vibrations of the ester group provide further structural confirmation. Two distinct C-O stretches are expected: the C-O-C asymmetric stretch, which is typically strong and appears in the 1150-1250 cm⁻¹ region, and the O-C-C symmetric stretch, which is usually of medium intensity and found between 1000 and 1100 cm⁻¹.

Bending vibrations of the methyl and methylene groups also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing additional, albeit more complex, information about the molecular structure. For instance, the scissoring and rocking vibrations of the CH₂ groups and the symmetric and asymmetric bending of the CH₃ groups will contribute to the pattern of absorption bands in this region.

Detailed Research Findings from IR Spectral Data:

In a research setting, the IR spectrum of a synthesized sample of this compound would be compared against a reference spectrum or predicted spectral data to confirm its identity. Any deviation in the position or intensity of the characteristic absorption bands could indicate the presence of impurities or an alternative molecular structure. For instance, the absence of the strong carbonyl bands would immediately signal that the desired compound has not been formed. Conversely, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region would suggest the presence of a hydroxyl (-OH) group, likely from a starting material or a side product.

The following interactive data table summarizes the expected characteristic infrared absorption frequencies for the primary functional groups present in this compound. These values are based on established correlations for similar organic molecules and serve as a guide for the interpretation of an experimental spectrum.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)Ketone1705 - 1725Strong
C=O Stretch (Ester)Ester1735 - 1750Strong
C-H Stretch (Aliphatic)Alkane2850 - 3000Medium
C-O-C Asymmetric Stretch (Ester)Ester1150 - 1250Strong
O-C-C Symmetric Stretch (Ester)Ester1000 - 1100Medium
C-H Bend (Methyl/Methylene)Alkane1350 - 1470Variable

This detailed analysis of the infrared spectrum provides a non-destructive and rapid method for the qualitative assessment of this compound in a research environment, confirming the presence of its key structural features and aiding in the evaluation of its chemical purity.

Computational Chemistry and Mechanistic Theoretical Studies

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and the corresponding energy barriers, thereby providing a detailed mechanistic understanding of reaction pathways.

For Methyl 4-acetyl-2-methyl-5-oxohexanoate, such calculations could be used to explore various transformations, including but not limited to:

Enolization: Determining the relative stabilities of the different possible enolates and the activation energies for their formation.

Aldol-type reactions: Investigating the thermodynamics and kinetics of intra- and intermolecular aldol (B89426) additions and condensations.

Hydrolysis and transesterification: Modeling the pathways for the cleavage or modification of the methyl ester group.

Currently, there are no published studies that provide this level of reaction pathway analysis specifically for this compound. Consequently, no data tables of calculated activation energies or reaction enthalpies for this compound can be presented.

Molecular Dynamics Simulations for Conformational Insights

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of flexible molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the preferred shapes, intramolecular interactions, and the influence of the solvent environment on the compound's structure.

Given the acyclic nature and multiple rotatable bonds of this compound, MD simulations would be particularly useful for:

Identifying the most stable conformers in different solvents.

Analyzing the distribution of dihedral angles to understand conformational preferences.

Investigating the potential for intramolecular hydrogen bonding.

As no specific MD simulation studies have been published for this compound, a detailed analysis of its conformational behavior and corresponding data, such as Ramachandran-like plots for its backbone torsions, is not available.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational methods can also be used to predict the reactivity and selectivity of a molecule. By analyzing the electronic structure, one can identify sites that are most susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) theory, for instance, uses the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions.

For this compound, these predictive studies could help in understanding:

Regioselectivity: Predicting which of the carbonyl groups is more likely to react with a given reagent.

Stereoselectivity: In the case of reactions involving the chiral center, predicting the preferred stereochemical outcome.

The absence of such predictive studies in the literature means that a detailed, computationally-derived reactivity and selectivity profile for this compound cannot be provided. While general principles of organic chemistry can be used to make educated guesses, these would not be based on the specific, detailed research findings required for this article.

Future Research Trajectories and Academic Perspectives for Methyl 4 Acetyl 2 Methyl 5 Oxohexanoate

Development of Enantioselective Synthetic Methods

The presence of multiple chiral centers in Methyl 4-acetyl-2-methyl-5-oxohexanoate makes the development of enantioselective synthetic methods a primary research goal. Future work will likely focus on controlling the stereochemistry of the molecule, which is crucial for applications in pharmaceuticals and fine chemicals where specific stereoisomers are often required.

Key research avenues include:

Asymmetric Hydrogenation: A significant area of exploration will be the selective reduction of one of the two carbonyl groups. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium-based catalysts has proven effective for the regioselective and enantioselective reduction of diketones based on steric hindrance. nih.govacs.org Research could focus on designing ligands that can differentiate between the two ketone environments in this compound, enabling the synthesis of chiral hydroxy-keto esters.

Organocatalysis: The field of organocatalysis offers a metal-free approach to asymmetric synthesis. acs.org Given that β-ketoesters are highly versatile building blocks in organocatalytic transformations, future studies could employ chiral aminocatalysts or Brønsted acids to catalyze stereoselective modifications at the α-carbon or other positions. researchgate.net

Photocatalysis and Chiral Lewis Acids: A novel approach could involve the synergistic use of photocatalysis and chiral Lewis acid catalysis. This has been successfully applied to synthesize enantioenriched 1,4-dicarbonyl compounds directly from aldehydes. nih.gov Adapting such a methodology could provide new pathways to chiral derivatives of this compound under mild conditions.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis
MethodologyPotential Catalyst TypeTarget TransformationAnticipated Outcome
Asymmetric Transfer HydrogenationChiral Ruthenium-TsDPEN ComplexesSelective reduction of one ketoneEnantiopure hydroxy-keto esters
OrganocatalysisChiral Proline DerivativesStereoselective α-functionalizationDiastereomerically enriched products
Synergistic CatalysisPhotocatalyst + Chiral Lewis AcidAsymmetric radical additionsNovel chiral 1,4-dicarbonyl structures

Integration into Flow Chemistry and Automated Synthesis

Transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry represents a significant leap in manufacturing efficiency and safety. numberanalytics.com Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for managing exothermic reactions and improving product consistency. acs.orgseqens.comacs.org

Future research in this area will likely pursue:

Process Intensification: The synthesis of the parent compound, often involving Michael additions, can be adapted to a continuous flow setup. chemicalbook.com This would enable better heat management, reduce reaction times, and allow for safer handling of reagents. nih.gov

Automated Platforms: Integrating flow reactors with automated systems driven by artificial intelligence (AI) and machine learning could revolutionize the discovery and optimization of synthetic routes. researchgate.net Such platforms can perform multi-step syntheses, optimize reaction conditions in real-time, and facilitate high-throughput screening of catalysts and reagents. bohrium.comyoutube.com

Enhanced Safety and Scalability: Flow chemistry inherently improves safety by minimizing the volume of hazardous materials at any given time. almacgroup.commt.com This is crucial for reactions that are difficult to control on a large scale in batch mode. acs.org The scalability of flow processes is often more straightforward, involving "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing reactor dimensions), which facilitates a smoother transition from laboratory to industrial production. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production
ParameterTraditional Batch ProcessPotential Flow Chemistry Process
Heat TransferLimited by surface-area-to-volume ratioExcellent, due to high surface-area-to-volume ratio. acs.org
SafetyHigher risk with large volumes of reagentsInherently safer with small reaction volumes. seqens.com
ScalabilityComplex, often requires re-optimizationMore predictable and linear. nih.gov
ReproducibilityVariable between batchesHigh consistency and reproducibility. mt.com
Process ControlManual or semi-automatedFully automated with real-time monitoring. contractpharma.com

Exploration of Bio-Catalyzed Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for modifying complex molecules like this compound.

Promising future research directions include:

Ketoreductases (KREDs): The selective reduction of one of the two ketone groups is a significant challenge. A screening of ketoreductases could identify enzymes capable of reducing one carbonyl over the other with high enantioselectivity, producing valuable chiral alcohol building blocks. nih.govrsc.orgtaylorfrancis.com Both whole-cell systems and isolated enzymes could be explored.

Transaminases (TAs): ω-Transaminases are powerful tools for the synthesis of chiral amines from ketones. nih.gov Research could investigate the use of TAs to convert one or both keto groups into amino groups, creating chiral β-amino esters or diamines. mdpi.comrsc.org This opens a pathway to novel amino acid derivatives and precursors for nitrogen-containing heterocycles. nih.gov

Lipases and Other Hydrolases: Lipases could be employed for the selective hydrolysis or transesterification of the methyl ester group, potentially in a kinetic resolution process if a chiral center is nearby. rsc.orggoogle.com Combining lipases and transaminases in a one-pot cascade could allow for the synthesis of β-amino acids from the more stable β-ketoester starting material. nih.gov

Expansion into Novel Functional Material Precursors

The multiple functional groups of this compound make it an attractive, yet unexplored, building block for new functional materials and polymers. Its structure is reminiscent of polyketides, which are biosynthesized from simple building blocks and exhibit diverse structures. frontiersin.orgsciepublish.comrsc.org

Future research could investigate its potential as:

A Versatile Monomer: The compound could be modified to create novel monomers for polymerization. For instance, the ketone functionalities can be reacted to form stable oxime linkages, a strategy used to create functional polymer scaffolds. researchgate.net A methacrylate (B99206) group could be attached, similar to the synthesis of 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA), to produce keto-functionalized polymers via controlled radical polymerization techniques like RAFT. nih.govuq.edu.au

A Cross-linking Agent: The two ketone groups offer sites for cross-linking polymer chains, potentially leading to the development of novel hydrogels or thermosets with tailored properties.

Precursor to Poly(keto-esters): Research could explore the incorporation of this molecule into poly(keto-ester) backbones. Such polymers, which contain both carbonyl and oxycarbonyl groups in the main chain, are a distinct class of materials with tunable properties. google.com The specific structure of this compound could introduce unique side-chain functionalities, impacting the material's thermal and mechanical behavior.

Q & A

Q. What are the recommended synthetic methodologies for Methyl 4-acetyl-2-methyl-5-oxohexanoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging ketone and ester functionalities for condensation. For example, a modified Passerini or Ugi reaction could introduce acetyl and methyl groups at specific positions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometric ratios of precursors and catalysts (e.g., Lewis acids like BF₃·OEt₂) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding and torsion angles can clarify conformational stability .
  • NMR spectroscopy : Employ ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with TMS as an internal standard. DEPT-135 and COSY experiments distinguish between methyl, acetyl, and keto groups.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer :
  • Respiratory protection : Use NIOSH/MSHA-certified respirators if volatile intermediates (e.g., acyl chlorides) are generated .
  • Glove selection : Nitrile gloves (tested for ester resistance) prevent skin contact.
  • Ventilation : Conduct reactions in fume hoods with scrubbers for ketone/byproduct containment.

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

  • Methodological Answer :
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311++G** basis set). Adjust solvent polarity parameters in computational models to match experimental conditions (e.g., dielectric constant of CDCl₃) .
  • Statistical analysis : Apply Bland-Altman plots or χ² tests to quantify deviations in chemical shift (ppm) or coupling constants (Hz). Re-optimize computational geometries using crystallographic bond lengths as constraints .

Q. What experimental design strategies maximize yield in stereoselective syntheses of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use a central composite design to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology identifies optimal conditions (e.g., 60°C, 5 mol% Sc(OTf)₃ in THF).
  • In-line monitoring : ReactIR or HPLC tracks reaction progress, minimizing side-product formation .

Q. How can conformational dynamics in solution be analyzed to predict reactivity?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximities between methyl and acetyl groups to infer dominant conformers.
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) in explicit solvent models to calculate free energy landscapes. Compare with XRD-derived torsion angles .

Q. What approaches mitigate instability of intermediates during synthesis?

  • Methodological Answer :
  • Low-temperature techniques : Perform acylations at –20°C to stabilize keto-enol tautomers.
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., esterification with MeOH/H⁺).
  • Stabilizing agents : Add radical inhibitors (e.g., BHT) if decomposition via oxidation is observed .

Data Analysis and Reporting

Q. How should researchers structure raw data appendices to comply with scientific reporting standards?

  • Methodological Answer :
  • Raw data : Include crystallographic CIF files, NMR FIDs, and MS spectra in appendices.
  • Processed data : Tabulate key parameters (e.g., R-factors, J-values) in the main text. Use ANOVA for yield comparisons across experimental replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.